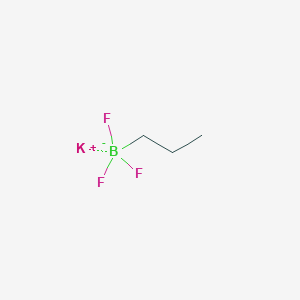
Potassium trifluoro(propyl)boranuide
Overview
Description
Potassium trifluoro(propyl)boranuide is a highly stable organoboron derivative . It is also known by other names such as potassium n-propyltrifluoroborate, Potassium trifluoro(propyl)borate, and potassium;trifluoro(propyl)boranuide .
Molecular Structure Analysis
The molecular formula of this compound is C3H7BF3K . The InChI code is 1S/C3H7BF3.K/c1-2-3-4(5,6)7;/h2-3H2,1H3;/q-1;+1 . The canonical SMILES representation is B-(F)(F)F.[K+] .
Chemical Reactions Analysis
Potassium trifluoro(organo)borates have shown interesting reactivity, not only through the intermediate formation of difluoroboranes, but also in transmetallation reactions with transition metals . They have proven to be more reactive than boronic acids or esters in numerous reactions .
Physical And Chemical Properties Analysis
The molecular weight of this compound is approximately 149.99 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The exact mass is 150.0229964 g/mol .
Scientific Research Applications
Organic Chemistry and Reactivity
Potassium trifluoro(organo)borates, a category that includes potassium trifluoro(propyl)boranuide, have been identified as highly stable organoboron derivatives offering promising alternatives in organic chemistry. Their unique reactivity, evident through the formation of difluoroboranes and in transmetallation reactions with transition metals, makes them more reactive than boronic acids or esters in various reactions. This enhances their applicability in organic synthesis and complex molecule construction (Darses & Genêt, 2003).
Synthesis of Alanine Derivatives
Potassium trifluoro(organo)borates have shown efficacy in reacting with dehydroamino esters under rhodium complex catalysis. This process facilitates the formation of alanine derivatives with various amino protecting groups. Such applications highlight their role in the synthesis of complex amino acids and peptides, which are fundamental in biochemical research and drug development (Navarre, Darses, & Genêt, 2004).
Cross-Coupling Reactions
Potassium trifluoro(organo)borates have been employed successfully in palladium-catalyzed cross-coupling reactions with aryl and alkenyl trifluoromethanesulfonates. These reactions yield arenes or alkenes efficiently, underlining the borates' role in advanced organic synthesis and material science (Molander & Ito, 2001).
Catalytic Applications
The trifluoro(organo)borate compounds, including this compound, are key in catalytic applications, especially in organic and organometallic chemistry. They play a significant role in hydrometallation reactions, alkylations, and catalyzed aldol-type reactions, demonstrating their versatility and importance in catalysis (Erker, 2005).
Enantioselective Conjugate Additions
Their application extends to enantioselective conjugate additions, particularly in reactions catalyzed by chiral rhodium(I) complexes. These reactions produce high yields and enantiomeric excesses, contributing significantly to chiral synthesis and the development of asymmetric reaction methodologies (Navarre, Pucheault, Darses, & Genêt, 2005).
Safety and Hazards
Mechanism of Action
Target of Action
Potassium trifluoro(propyl)boranuide, also known as Potassium vinyltrifluoroborate , is a type of organoboron compound . The primary targets of this compound are organic compounds in synthesis reactions . It is often used to add vinyl functional groups to aromatic rings through Suzuki coupling .
Mode of Action
This compound interacts with its targets by acting as a catalyst in organic synthesis reactions . It facilitates the addition of vinyl functional groups to aromatic rings, a common process in organic and medicinal synthesis .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds between a boron compound and a halide .
Pharmacokinetics
It is known to be stable under normal temperatures and can dissolve quickly in water .
Result of Action
The result of this compound’s action is the formation of new organic compounds with vinyl functional groups . For example, it is used as a catalyst in the synthesis of (+)-trifluoromethanol (V099010), a natural anti-tumor product .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and moisture. It is stable under normal temperatures and can dissolve quickly in water . It is also sensitive to strong acids, strong bases, and flammable substances, and should be stored away from these materials to prevent accidental reactions . Safety measures, such as wearing protective gloves and glasses, should be taken when handling this compound due to its irritant properties .
Biochemical Analysis
Biochemical Properties
Potassium trifluoro(propyl)boranuide plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. The compound acts as a versatile reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules. This compound is moisture- and air-stable, making it suitable for use under oxidative conditions . Its interactions with biomolecules are primarily through the formation of covalent bonds, which facilitate the transfer of functional groups in biochemical reactions.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to participate in cross-coupling reactions allows it to modify cellular components, leading to changes in cell function. For instance, this compound can alter the expression of genes involved in metabolic pathways, thereby affecting cellular metabolism . Additionally, its interaction with cell signaling molecules can modulate signal transduction pathways, influencing cell behavior and function.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the nature of the biomolecule involved. This compound can act as a catalyst in various biochemical reactions, facilitating the transfer of functional groups and altering the activity of enzymes . The compound’s ability to modify gene expression is also linked to its interaction with transcription factors and other regulatory proteins, which can influence the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability under various conditions, but it can degrade over extended periods. Studies have shown that this compound remains stable for up to six months when stored at -80°C and for up to one month when stored at -20°C . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important considerations for researchers using this compound in their experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can facilitate biochemical reactions without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where a specific dosage level leads to a marked change in the compound’s impact on cellular function. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s role in Suzuki-Miyaura cross-coupling reactions highlights its importance in the synthesis of complex organic molecules . This compound can influence metabolic flux and metabolite levels by modifying the activity of enzymes involved in metabolic pathways. Its interactions with cofactors can also affect the efficiency of these biochemical reactions, leading to changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . This compound’s ability to form covalent bonds with biomolecules allows it to be efficiently transported and distributed within cells, ensuring its availability for biochemical reactions. The compound’s distribution within tissues is also influenced by its interactions with extracellular matrix components and cell surface receptors.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization signals ensure that this compound is present in the appropriate cellular environment for its biochemical activity. The compound’s subcellular localization can also influence its interactions with biomolecules, affecting its role in biochemical reactions and cellular processes.
Properties
IUPAC Name |
potassium;trifluoro(propyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BF3.K/c1-2-3-4(5,6)7;/h2-3H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICGOEGLXMDRPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
897067-94-6 | |
| Record name | potassium trifluoro(propyl)boranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxaspiro[3.5]nonan-7-one](/img/structure/B1401078.png)

![4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B1401080.png)
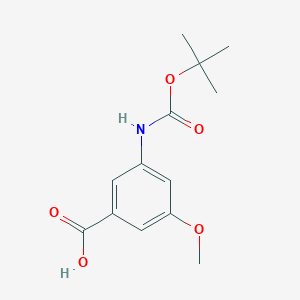


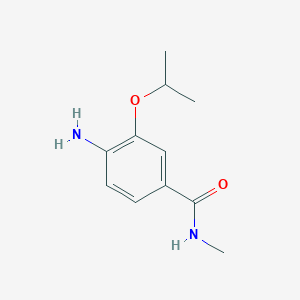

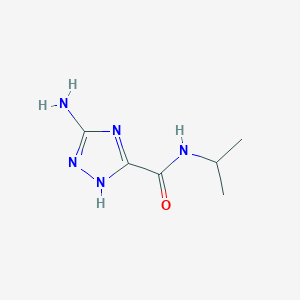

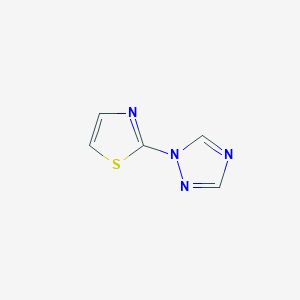
![2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1401096.png)
amine](/img/structure/B1401098.png)

